molecular formula C11H10O5 B590614 Sescandelin B CAS No. 136440-67-0

Sescandelin B

Cat. No.: B590614
CAS No.: 136440-67-0
M. Wt: 222.196
InChI Key: SIGBMSMENCGPQO-UHFFFAOYSA-N
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Description

Sescandelin B is a bioactive secondary metabolite isolated from mangrove-associated fungal strains of the genus Talaromyces. Structurally, it belongs to the isocoumarin derivatives, characterized by a benzopyran-1-one core with hydroxyl and methyl substitutions . Despite its lower potency compared to other marine-derived compounds, its unique structural features and dual bioactivity profile have positioned it as a candidate for further mechanistic and optimization studies.

Properties

CAS No.

136440-67-0

Molecular Formula

C11H10O5

Molecular Weight

222.196

IUPAC Name

6,8-dihydroxy-4-(hydroxymethyl)-3-methylisochromen-1-one

InChI

InChI=1S/C11H10O5/c1-5-8(4-12)7-2-6(13)3-9(14)10(7)11(15)16-5/h2-3,12-14H,4H2,1H3

InChI Key

SIGBMSMENCGPQO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=CC(=C2)O)O)C(=O)O1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analog: Methyl-Isocoumarin

Sescandelin B shares a core isocoumarin scaffold with methyl-isocoumarin (IC₅₀: 17.21 µM), a related compound with enhanced α-glucosidase inhibitory activity . Key structural differences include:

  • Substituents : this compound features hydroxyl (-OH) and methyl (-CH₃) groups at positions C-3 and C-8, respectively, whereas methyl-isocoumarin has a methyl group at C-3 and lacks hydroxylation at C-6.
  • Bioactivity : Methyl-isocoumarin’s 18-fold greater potency (IC₅₀: 17.21 µM vs. 302.6 µM) suggests that hydroxylation at C-8 in this compound may sterically hinder enzyme binding or reduce hydrophobicity critical for target interaction .

Functional Analog: Asperentin B

Asperentin B, another fungal metabolite, exhibits comparable antidiabetic activity but operates via distinct mechanisms, such as PPAR-γ activation rather than α-glucosidase inhibition . Unlike this compound, Asperentin B lacks an isocoumarin backbone, instead featuring a polyketide-derived structure. This highlights the diversity of marine fungal metabolites in targeting diabetes through multiple pathways.

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity (IC₅₀, µM) Mechanism Source
This compound Isocoumarin C-3 OH, C-8 CH₃ 302.6 (α-glucosidase) α-Glucosidase inhibition Talaromyces spp.
Methyl-Isocoumarin Isocoumarin C-3 CH₃ 17.21 (α-glucosidase) Enhanced hydrophobic binding Synthetic/Fungal
Asperentin B Polyketide C-5 ketone, C-7 OH 280.0 (PPAR-γ activation) PPAR-γ modulation Aspergillus spp.

Discussion of Key Findings

Structural Determinants of Activity : The superior potency of methyl-isocoumarin underscores the importance of methyl over hydroxyl groups at C-3 for α-glucosidase inhibition. This compound’s hydroxylation may introduce polar interactions that reduce affinity .

Mechanistic Diversity : While this compound and Asperentin B both target diabetes, their divergent mechanisms (enzyme inhibition vs. receptor activation) reflect structural versatility in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sescandelin B
Reactant of Route 2
Sescandelin B

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